molecular formula C5H12N2O B3022327 N-[2-(methylamino)ethyl]acetamide CAS No. 4814-81-7

N-[2-(methylamino)ethyl]acetamide

Cat. No.: B3022327
CAS No.: 4814-81-7
M. Wt: 116.16 g/mol
InChI Key: YMLMNCAFOVWVSV-UHFFFAOYSA-N
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Description

Contextualization within Amide and Amine Chemistry

The chemical character of N-[2-(methylamino)ethyl]acetamide is defined by its two key functional groups: the amide and the amine.

Amides are organic compounds where a nitrogen atom is bonded to a carbonyl carbon atom. libretexts.org This linkage results in a planar structure. Generally, amides are considered neutral, in contrast to the basic nature of amines. libretexts.org The lone pair of electrons on the nitrogen atom is delocalized by conjugation with the adjacent carbonyl group, making them less available for donation and thus rendering amides less basic than amines. byjus.com Amides typically exhibit high melting and boiling points due to strong intermolecular hydrogen bonding. diplomatacomercial.com They are generally resistant to hydrolysis in water alone but can be hydrolyzed in the presence of acids or bases. pressbooks.pub

Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by hydrocarbon groups. libretexts.org this compound contains a secondary amine (a nitrogen atom bonded to two carbon groups and one hydrogen). Amines are basic and readily react with acids to form salts. libretexts.org Their ability to act as nucleophiles, due to the lone pair of electrons on the nitrogen atom, is a cornerstone of their utility in organic synthesis. fiveable.me

Significance of the Ethylamine (B1201723) and Methylamino Moieties in Organic Synthesis

The ethylamine and methylamino components of the this compound structure are valuable building blocks in their own right.

The ethylamine moiety (–CH₂CH₂NH–) is a fundamental structural unit in organic chemistry. Ethylamine itself is a versatile intermediate used in the synthesis of a wide array of chemical products, including pharmaceuticals and agrochemicals. fiveable.mesafrole.com Its primary amine group provides nucleophilic character, allowing it to participate in reactions like acylation and alkylation. safrole.comwikipedia.org For instance, ethylamine is a precursor in the production of herbicides like atrazine (B1667683) and simazine. wikipedia.orgchemcess.com Its reactivity makes it a key component for constructing more complex molecular architectures. fiveable.me

The methylamino group (–NHCH₃) is the simplest secondary amine group. Methylamine is a good nucleophile and serves as a crucial building block for many commercially significant compounds. wikipedia.orgyoutube.com It is used in the production of pharmaceuticals such as ephedrine (B3423809) and theophylline, as well as pesticides and solvents like N-methylformamide. wikipedia.org The presence of a methyl group on the nitrogen can influence a molecule's physical properties and reactivity. wikipedia.org The methylamino group, as a secondary amine, can participate in reactions to form tertiary amines or other functional groups, making it a versatile handle in multi-step synthesis. youtube.com

Overview of Research Trajectories Involving this compound and its Structural Analogues

While specific research focused solely on this compound is not extensively documented, significant research has been conducted on its structural analogs, particularly 2-(alkylamino)acetamides. These studies provide insight into the potential reactivity and applications of this class of compounds.

Research into new 2-(alkylamino)acetamides has led to the synthesis and characterization of various derivatives. researchgate.net For example, studies have shown that certain 2-(alkylamino)acetamides can be transformed into their corresponding morpholin-2-ones, indicating the scaffold's potential for creating heterocyclic structures. researchgate.net The synthesis of complex acetamide (B32628) derivatives is also a feature in patent literature, highlighting their role as intermediates in developing new chemical entities. For example, a process for synthesizing (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride has been developed for its potential use in a cost-effective manner. google.com

Furthermore, the acetamide scaffold is a common feature in molecules designed for biological applications. For instance, N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been studied as potent inhibitors of carbonic anhydrase, an enzyme implicated in the proliferation of cancer cells. nih.gov These research avenues demonstrate the utility of the acetamide core in medicinal chemistry and materials science, suggesting that this compound could serve as a valuable, simple building block for the synthesis of more complex and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(methylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(8)7-4-3-6-2/h6H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLMNCAFOVWVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4814-81-7
Record name N-[2-(Methylamino)ethyl]acetamide
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Synthetic Methodologies for N 2 Methylamino Ethyl Acetamide and Its Derivatives

Primary Synthesis Routes to N-[2-(Methylamino)ethyl]acetamide Core Structure

The formation of the this compound core structure is predominantly achieved through acylation reactions, which are highly efficient for creating amide bonds. Alternative strategies, such as the dehydration of ammonium (B1175870) salts and reductive amination, also provide viable pathways.

Acylation is a cornerstone of amide synthesis, involving the reaction of a nucleophilic amine with an acylating agent. The most common and effective acylating agents for this purpose are acyl chlorides and acid anhydrides due to their high reactivity.

The reaction between an amine and an acyl chloride or acid anhydride (B1165640) is a classic and widely utilized method for forming amides. chemguide.co.uk The synthesis of this compound via this route would involve the acylation of N-methylethylenediamine with either acetyl chloride or acetic anhydride.

The reaction with an acyl chloride, such as ethanoyl chloride, is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide. chemguide.co.uk A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a salt with the unreacted amine. quora.comhud.ac.uk

Similarly, acid anhydrides, like ethanoic anhydride, react with amines to yield amides. orgoreview.comchemguide.co.uk While less reactive than acyl chlorides, acid anhydrides are effective acylating agents and the reaction often requires gentle heating. chemguide.co.uk The reaction produces a molecule of carboxylic acid as a byproduct for every molecule of amide formed. chemguide.co.ukchemguide.co.uk As with acyl chlorides, a second equivalent of the amine or a non-nucleophilic base is required to neutralize this acidic byproduct. orgoreview.com

Table 1: Comparison of Acylating Agents for Amide Synthesis
Acylating AgentStarting MaterialsByproductGeneral ConditionsReactivity
Acetyl ChlorideN-methylethylenediamine, Acetyl ChlorideHClOften requires a base (e.g., triethylamine, pyridine) in an inert solvent at low temperatures (e.g., 0 °C to room temp). hud.ac.ukHigh, reaction is often rapid and exothermic. chemguide.co.uk
Acetic AnhydrideN-methylethylenediamine, Acetic AnhydrideAcetic AcidOften requires heating and a base or two equivalents of the amine. orgoreview.comchemguide.co.ukModerate, slower than with acetyl chloride. chemguide.co.uk

Another established method for preparing amides involves the thermal dehydration of an ammonium salt formed from a carboxylic acid and an amine. chemguide.co.uklibretexts.org In this approach, N-methylethylenediamine would be reacted with acetic acid to form the corresponding ammonium acetate (B1210297) salt.

Subsequent heating of this salt drives off a molecule of water, resulting in the formation of the amide, this compound. quora.comorgsyn.org To ensure the reaction proceeds to completion, an excess of the carboxylic acid is often used to shift the initial equilibrium towards the formation of the ammonium salt. chemguide.co.uklibretexts.org The mixture is then heated, often to temperatures above 100°C, to facilitate the dehydration process. libretexts.orgorgsyn.org While conceptually simple, this method can require high temperatures and may not be as high-yielding or clean as acylation with more reactive derivatives. quora.com

Table 2: Key Steps in Amide Synthesis via Dehydration
StepDescriptionReactantsConditions
1. Salt FormationAn acid-base reaction between the amine and carboxylic acid to form an ammonium salt. chemguide.co.uklibretexts.orgN-methylethylenediamine, Acetic AcidMixing of reactants, often in an excess of the carboxylic acid. libretexts.org
2. DehydrationHeating the ammonium salt to eliminate water and form the amide bond. orgsyn.orgAmmonium acetate salt intermediateHeating under reflux, followed by distillation to remove water and excess acid. libretexts.orgorgsyn.org

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is primarily used to synthesize primary, secondary, or tertiary amines from carbonyl compounds. wikipedia.orgyoutube.com While not a direct method for forming the amide bond itself, it is an excellent strategy for introducing the N-methyl group to a suitable precursor to form the this compound core structure.

A logical approach would be to start with N-(2-aminoethyl)acetamide and introduce the methyl group via reductive amination. This involves reacting the primary amine precursor with formaldehyde (B43269) to form an intermediate imine (or more accurately, an iminium ion under acidic conditions), which is then reduced in situ to the desired N-methyl secondary amine. youtube.com

This process is typically performed as a one-pot reaction using a reducing agent that is selective for the iminium ion over the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive than sodium borohydride (B1222165) (NaBH₄) and will not readily reduce the aldehyde starting material. masterorganicchemistry.comyoutube.com The reaction is usually carried out under mildly acidic conditions, which are necessary to catalyze the formation of the imine intermediate. wikipedia.org

Table 3: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey FeaturesTypical Conditions
Sodium CyanoborohydrideNaBH₃CNMild reducing agent, selective for imines/iminium ions over ketones/aldehydes. masterorganicchemistry.comyoutube.com Can generate toxic cyanide waste.Methanol or other protic solvents, slightly acidic pH (e.g., pH 5-6). wikipedia.orgyoutube.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com Effective in aprotic solvents like dichloromethane.Often used with acetic acid in solvents like DCE or THF.
Hydrogen with a Metal CatalystH₂/Pd/C, PtO₂A "greener" catalytic method that avoids stoichiometric hydride reagents. wikipedia.orgPressurized hydrogen gas, with a palladium or platinum catalyst.

Amide Formation via Acylation Reactions

Synthesis of Substituted this compound Derivatives

Beyond the core structure, various derivatives can be synthesized by further modifying the nitrogen atoms within the molecule.

Alkylation is a fundamental process for adding alkyl groups to nitrogen atoms. libretexts.org Starting with this compound, further alkylation can occur on the secondary amine nitrogen, which is generally more nucleophilic than the amide nitrogen. This reaction typically proceeds via an Sₙ2 pathway where the nucleophilic amine attacks an electrophilic alkyl halide (such as an alkyl iodide or bromide), displacing the halide leaving group. libretexts.org

For example, reacting this compound with an alkyl halide (R-X) would yield an N-alkyl-N-[2-(methylamino)ethyl]acetamide derivative, a tertiary amine. A significant challenge in amine alkylation is the potential for over-alkylation. masterorganicchemistry.com The tertiary amine product can itself act as a nucleophile, reacting with another molecule of the alkyl halide to form a quaternary ammonium salt. youtube.com Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation. Phase transfer catalysts can sometimes be employed to facilitate the reaction between an aqueous and an organic phase, improving yields for certain substrates. google.com

Table 4: Examples of Alkylation Reactions for Derivative Synthesis
Starting MaterialAlkylating Agent (R-X)Potential ProductReaction Type
This compoundEthyl Iodide (CH₃CH₂I)N-ethyl-N-[2-(methylamino)ethyl]acetamideSₙ2 Alkylation
This compoundBenzyl Bromide (C₆H₅CH₂Br)N-benzyl-N-[2-(methylamino)ethyl]acetamideSₙ2 Alkylation
N-(2-aminoethyl)acetamideMethyl Iodide (CH₃I)This compound and further methylated productsSₙ2 Alkylation (prone to over-alkylation) masterorganicchemistry.com

Alkylation Reactions of Nitrogen Atoms

Introduction of Aromatic Substituents (e.g., Bromophenyl, Methoxyphenyl)

The incorporation of substituted aromatic rings, such as bromophenyl and methoxyphenyl groups, onto the acetamide (B32628) framework is a common strategy to modify the molecule's properties. These substituents can be introduced at various positions, typically on the acetamide nitrogen. One direct example involves the synthesis of N-[1-(3-bromophenyl)ethyl]-2-(methylamino)acetamide. While specific synthetic details for this exact transformation are not extensively published, general methods for N-alkylation of a pre-formed 2-(methylamino)acetamide (B1606873) or the acylation of a substituted amine like 1-(3-bromophenyl)ethanamine (B1284783) provide logical routes.

More broadly, related structures demonstrate the feasibility of these substitutions. For instance, the synthesis of N-[3-({2-[(4-Bromophenyl)sulfanyl]ethyl}sulfamoyl)-4-methoxyphenyl]acetamide showcases the integration of both bromophenyl and methoxyphenyl groups into a complex acetamide-containing molecule, albeit with a different core structure. These syntheses often rely on standard amide bond formation or nucleophilic substitution reactions.

Incorporation of Heterocyclic Moieties (e.g., Phthalazinones, Indoles, Thiadiazoles)

A significant application of the this compound substructure is in the synthesis of heterocyclic derivatives. A notable example is the efficient synthesis of 2-[2-(methylamino)ethyl]phthalazinones. researchgate.net This is achieved by reacting pre-formed phthalazinone lactams with derivatives of N-methylethanolamine under conditions such as the Mitsunobu reaction or in the presence of a base like sodium methoxide. researchgate.net Subsequent deprotection steps yield the final target compounds. researchgate.net

General strategies for incorporating other heterocycles often start with a versatile precursor like an N-aryl chloroacetamide derivative. rsc.org This precursor can undergo reaction with various mercapto-substituted heterocycles, such as 2-mercaptobenzothiazole, to form an N-aryl-2-(heterocyclyl-thio)acetamide. rsc.org Further chemical modifications can then be performed on this scaffold. rsc.org Although not starting directly from this compound, these methods illustrate robust pathways for linking heterocyclic systems to an acetamide core, which could be adapted for the target molecule.

Table 1: Examples of Synthesized Heterocyclic Derivatives

Derivative NameIncorporated HeterocycleGeneral Synthetic ApproachReference
2-[2-(Methylamino)ethyl]phthalazinonePhthalazinoneReaction of phthalazinone lactam with N-methylethanolamine derivatives. researchgate.net
N-Aryl-2-(benzothiazol-2-ylthio)acetamideBenzothiazoleReaction of an N-aryl chloroacetamide with 2-mercaptobenzothiazole. rsc.org

Nucleophilic Substitution Reactions for Side Chain Elaboration

Nucleophilic substitution is a cornerstone of organic synthesis and is fundamental to constructing and modifying the side chain of this compound. This reaction type, often referred to as amine alkylation, typically involves an amine acting as the nucleophile and an alkyl halide as the electrophile. fishersci.co.uk The formation of the core structure itself relies on these reactions, such as the acylation of N-methylethane-1,2-diamine with an acetylating agent or the alkylation of an acetamide derivative.

Utilizing Triflate Esters as Leaving Groups

Triflate (trifluoromethanesulfonate) is an excellent leaving group due to the high stability of its corresponding anion, making alkyl triflates potent electrophiles in nucleophilic substitution reactions. researchgate.netnih.gov Their reactivity often surpasses that of traditional halides like bromides and iodides. nih.gov In the context of amine alkylation, triflates are frequently used in palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination) to form aryl amines. fishersci.co.uk

For aliphatic systems, while primary alkyl triflates can be highly reactive, they are effective alkylating agents. nih.gov A study on neopentyl skeletons, which are sterically hindered like the ethyl group in the target molecule, confirmed that triflate was the best leaving group for nucleophilic substitution compared to various halides and sulfonates. nih.gov Although a specific documented synthesis of this compound using a triflate leaving group is not prominent in the literature, the known reactivity profile suggests it would be a highly efficient method. The reaction would likely involve reacting N-methylethane-1,2-diamine with acetyl triflate or a related species, or conversely, reacting an N-acetyl diamine with a methylating agent bearing a triflate leaving group.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. wikipedia.orgfrontiersin.org

The Ugi four-component reaction (U-4CR) is particularly relevant as it produces α-acylamino amides (bis-amides), which are structurally related to the target compound. wikipedia.orgnih.gov The U-4CR involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org A plausible, though hypothetical, Ugi-type synthesis of an this compound derivative could involve:

Aldehyde: Formaldehyde

Amine: N-methylethane-1,2-diamine

Carboxylic Acid: Acetic acid

Isocyanide: A suitable R-NC (e.g., tert-butyl isocyanide)

This combination would generate a dipeptide-like structure incorporating the N-(2-(methylamino)ethyl)acetamide backbone. The specific isocyanide and the choice of which amine functionality on the diamine reacts would determine the final product's structure. The Ugi reaction is known for its high yields and tolerance of various functional groups, making it a powerful tool for creating libraries of complex amides. nih.govorgsyn.orgorgsyn.org

Another relevant MCR is the Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While it does not directly produce the target structure, modifications and subsequent reaction sequences, such as the Passerini-Amine-Deprotection-Acyl-Migration (PADAM) strategy, can convert Passerini products into peptidomimetic structures, highlighting the versatility of MCRs in accessing complex amide frameworks. nih.govnih.gov

Advanced Synthetic Strategies and Mechanistic Insights

Beyond fundamental bond-forming reactions, advanced strategies are employed to control aspects like stereochemistry, which is crucial for the synthesis of biologically active molecules.

Stereoselective Synthesis Methodologies

When substituents on the this compound backbone create chiral centers, controlling the stereochemistry of the product becomes critical. Stereoselective synthesis can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

Research into the synthesis of derivatives has provided insights into stereospecific reaction mechanisms. For instance, the reaction of phthalazinones with optically active amine compounds has been shown to proceed via a stereospecific mechanism, suggesting that the chirality of the starting amine dictates the stereochemistry of the final product. researchgate.net This principle is directly applicable to the synthesis of chiral derivatives of this compound. For example, starting with a chiral N-methylethane-1,2-diamine would lead to a stereochemically defined product.

The synthesis of optically active nicardipine, a dihydropyridine (B1217469) derivative, involves the use of 2-(N-benzyl-N-methylamino)ethanol as a chiral starting material, demonstrating how a chiral precursor related to the target molecule's backbone can direct the stereochemical outcome of a complex synthesis. nih.gov Asymmetric reactions, such as the stereoselective reduction or alkylation of carbonyl and imino groups, are well-established methods for creating specific stereoisomers and are integral to modern organic synthesis. thieme.com

Application of Chiral Catalysts (e.g., Phosphoric Acids)

Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. Among these, BINOL-derived chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of reactions. rsc.orgchemrxiv.org While direct literature on the CPA-catalyzed synthesis of this compound is not prevalent, the principles can be extrapolated from their use in the synthesis of other chiral amines and amides.

CPAs can, for instance, catalyze the enantioselective desymmetrization of meso-1,3-diols. This process, which involves the oxidative cleavage of benzylidene acetals, proceeds through an "ortho ester" intermediate, with the chiral phosphoric acid catalyzing a key proton transfer step. nih.gov Density Functional Theory (DFT) calculations have shown that attractive interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. nih.gov The development of recyclable chiral phosphoric acids is also a significant advancement, aiming to reduce the environmental impact and cost of these catalytic processes. rsc.orgchemrxiv.org

A summary of relevant chiral phosphoric acid applications is presented below:

Catalyst TypeReactionKey FeatureReference
Chiral Phosphoric Acid (CPA)Desymmetrization of 1,3-diolsCatalyzes enantioselective proton transfer nih.gov
Anthracene Decorated PS-CPAVariousRecyclable for batch or continuous flow rsc.orgchemrxiv.org
Control of Stereogenic Centers via Walden Inversion

Walden inversion is a classic chemical phenomenon involving the inversion of a stereogenic center in a chiral molecule. This typically occurs in bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of the molecule's configuration.

This principle is fundamental in the stereocontrolled synthesis of chiral molecules. For instance, in the synthesis of derivatives of this compound, if a chiral precursor containing a suitable leaving group is used, its reaction with a nucleophile can proceed with inversion of configuration at the stereocenter, allowing for the predictable formation of the desired enantiomer.

Examination of Reaction Intermediates and Transition States

Understanding reaction mechanisms, including the intermediates and transition states, is crucial for optimizing synthetic routes. Computational chemistry plays a significant role in elucidating these transient species. acs.org The United Reaction Valley Approach (URVA) is a powerful computational tool for analyzing reaction mechanisms by partitioning the reaction path into distinct phases, which can reveal "hidden" intermediates and transition states. acs.org

In the context of this compound derivatives, spectroscopic methods like 1H NMR have been used to study the molecular structure of related compounds, such as N-alkyl-N-(o-acylphenyl)acetamides. researchgate.net These studies have revealed the presence of rotational isomers (rotamers) in solution due to restricted rotation around the amide N-CO bond and the aryl-nitrogen bond. researchgate.net The identification and characterization of such intermediates are vital for controlling reaction outcomes.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. journalijdr.comajrconline.orgnih.gov Key principles of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and catalysts. acs.org

In amide synthesis, several green approaches have been developed. The use of boric acid as a Lewis acid catalyst for amide synthesis from carboxylic acids and amines is one such example, offering mild reaction conditions and a simple procedure. ajrconline.org Dimethyl carbonate (DMC) is another environmentally benign reagent that can be used as a green substitute in organic synthesis. ajrconline.org

The development of efficient heterogeneous catalysts, such as sulphate modified multi-walled carbon nanotubes (S-MWCNT) and mesoporous carbon (S-MC), for the synthesis of acetamide derivatives also aligns with green chemistry principles. nih.gov These catalysts can offer good yields and, in the case of S-MWCNT, can be recycled multiple times with consistent performance. nih.gov Microwave-assisted synthesis is another green technology that can accelerate reactions, improve yields, and simplify purification processes. journalijdr.com

The following table summarizes some green chemistry approaches relevant to amide synthesis:

Green ApproachExampleAdvantageReference
Green CatalystBoric AcidMild conditions, simple procedure ajrconline.org
Green ReagentDimethyl Carbonate (DMC)Non-toxic, environmentally safe ajrconline.org
Heterogeneous CatalystS-MWCNTRecyclable, moderate to good yield nih.gov
Alternative EnergyMicrowave IrradiationFaster reactions, higher yields journalijdr.com

Spectroscopic and Structural Elucidation of N 2 Methylamino Ethyl Acetamide Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For the structural elucidation of N-[2-(methylamino)ethyl]acetamide, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The spectrum for this compound is expected to show distinct signals for the protons on the acetyl group, the ethylenediamine (B42938) backbone, and the N-methyl group. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

Based on the structure of this compound and data from analogous compounds, the expected proton environments are as follows:

-C(O)CH₃ (Acetyl methyl protons): These protons are adjacent to a carbonyl group and are expected to appear as a singlet in the range of δ 1.9-2.2 ppm.

-NHCH₂CH₂NH- (Ethylenediamine methylene (B1212753) protons): The two methylene groups (-CH₂-) in the ethylenediamine backbone are chemically non-equivalent. The methylene group adjacent to the acetamido group (-NHC(O)CH₃) is expected to resonate at a lower field (δ 3.2-3.5 ppm) compared to the methylene group adjacent to the methylamino group (-NHCH₃) (δ 2.6-2.9 ppm). Both signals would likely appear as triplets due to coupling with the neighboring methylene protons.

-NHCH₃ (N-methyl protons): The protons of the methyl group attached to the nitrogen are expected to appear as a singlet around δ 2.4-2.6 ppm.

-NH- (Amide and Amine protons): The chemical shifts of the amide and secondary amine protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as broad signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-C(O)CH₃1.9 - 2.2Singlet
-NHCH₂CH₂NHC(O)CH₃3.2 - 3.5Triplet
-NHCH₂CH₂NHCH₃2.6 - 2.9Triplet
-NHCH₃2.4 - 2.6Singlet

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental data from the Human Metabolome Database indicates the following carbon chemical shifts for this compound in D₂O. hmdb.ca

-C(O)CH₃ (Carbonyl carbon): The carbonyl carbon is significantly deshielded and appears at the lowest field, around 174.6 ppm. hmdb.ca

-C(O)CH₃ (Acetyl methyl carbon): The methyl carbon of the acetyl group is found at a much higher field, around 21.8 ppm. hmdb.ca

-NHCH₂CH₂NH- (Ethylenediamine methylene carbons): The two methylene carbons of the ethylenediamine backbone are observed at 47.9 and 39.0 ppm. hmdb.ca The carbon adjacent to the electron-withdrawing acetamido group is expected to be the one at the lower field (47.9 ppm).

-NHCH₃ (N-methyl carbon): The N-methyl carbon resonates at approximately 35.4 ppm. hmdb.ca

Interactive Data Table: Experimental ¹³C NMR Chemical Shifts for this compound

CarbonExperimental Chemical Shift (ppm, in D₂O) hmdb.ca
-C (O)CH₃174.6
-C(O)C H₃21.8
-NHC H₂CH₂NHC(O)CH₃47.9
-NHCH₂C H₂NHCH₃39.0
-NHC H₃35.4

Advanced NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

A DEPT experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. While specific DEPT data for this compound is not available, a hypothetical analysis would show:

DEPT-135: CH₃ and CH carbons would appear as positive signals, while CH₂ carbons would show negative signals. Quaternary carbons (like the carbonyl carbon) are not observed.

DEPT-90: Only CH carbons would be visible. In this molecule, no CH signals are expected.

This technique would confirm the assignments of the methyl and methylene carbons in the ¹³C NMR spectrum.

COSY (¹H-¹H Correlation Spectroscopy) is a 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comnanalysis.com In the COSY spectrum of this compound, a key cross-peak would be expected between the signals of the two non-equivalent methylene groups (-NHCH₂CH₂ NH-), confirming their adjacent positions in the ethylenediamine backbone. libretexts.orgoxinst.com

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.comceitec.cz This is a powerful tool for piecing together the molecular structure by connecting different fragments. Key expected HMBC correlations for this compound would include:

A correlation between the acetyl methyl protons (-C(O)CH₃) and the carbonyl carbon (-C (O)CH₃).

Correlations between the methylene protons adjacent to the amide (-NHCH₂ -) and the carbonyl carbon.

Correlations between the N-methyl protons (-NHCH₃ ) and the adjacent methylene carbon (-NHCH₂ CH₂NHCH₃ ).

These correlations would provide definitive evidence for the connectivity of the acetyl group to the ethylenediamine backbone and the position of the N-methyl group.

HSQC (Heteronuclear Single Quantum Coherence)

Heteronuclear Single Quantum Coherence (HSQC) is a powerful 2D NMR technique used to determine one-bond proton-carbon correlations. For this compound, an HSQC experiment would reveal which protons are directly attached to which carbon atoms, confirming the basic connectivity of the molecule's backbone.

Based on the structure of this compound, the following correlations between the protons (¹H) and carbons (¹³C) are expected. The chemical shifts are estimated based on standard values for similar functional groups.

Predicted ¹H-¹³C HSQC Correlations for this compound

Carbon AtomPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)Correlation
CH₃-NH~35-45H₃C-N~2.4-2.6C1-H1
NH-CH₂~45-55H₂C-N (amine)~2.7-2.9C2-H2
CH₂-NHC=O~40-50H₂C-N (amide)~3.2-3.4C3-H3
C=O~170-175--No Correlation
CH₃-C=O~20-30H₃C-C=O~1.9-2.1C5-H5

This table presents predicted data based on established chemical shift ranges for the functional groups present in the molecule.

The HSQC spectrum would display cross-peaks connecting the proton and carbon signals at their respective chemical shifts, providing unambiguous confirmation of the C-H bond framework within the this compound molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the three-dimensional structure and preferred conformation of a molecule.

For this compound, NOESY would be particularly useful in determining the spatial arrangement around the rotatable single bonds and the amide bond.

Expected Key NOESY Correlations for this compound

Interacting ProtonsExpected NOEStructural Implication
Protons on adjacent methylene groups (NH-CH₂ -CH₂ -NH)StrongIndicates proximity consistent with a linear or gauche conformation.
N-H (amide) and CH₂ -N (amide)MediumProximity of the amide proton to the adjacent methylene group.
N-H (amine) and CH₂ -N (amine)MediumProximity of the amine proton to its adjacent methylene group.
N-CH₃ and N-H (amine)MediumSpatial closeness of the methyl group protons to the amine proton.
CH₃ (acetyl) and CH₂ -NH (amide)Possible (depending on conformation)Could indicate a specific orientation around the amide bond.

The presence and intensity of these NOE cross-peaks would allow for the construction of a 3D model of the molecule's predominant conformation in solution.

Conformational Analysis via Variable Temperature NMR and Rotational Isomer Studies

The structure of this compound features several single bonds around which rotation can occur, as well as a partial double bond character in the amide C-N bond that restricts rotation. This leads to the possibility of different rotational isomers (rotamers) and conformations. Variable Temperature (VT) NMR is an essential technique for studying these dynamic processes. st-andrews.ac.uk

Due to the restricted rotation around the amide bond, separate NMR signals may be observed for atoms near the amide group at low temperatures. st-andrews.ac.uk As the temperature is increased, the rate of rotation around the amide bond increases. At a certain temperature, known as the coalescence temperature, the separate signals for the different rotamers broaden and merge into a single, averaged signal. st-andrews.ac.uk

By analyzing the changes in the NMR spectrum with temperature, the energy barrier to rotation (activation energy) can be calculated. This provides valuable thermodynamic information about the conformational stability of the molecule. st-andrews.ac.ukcolumbia.edu For similar amide-containing compounds, these energy barriers are typically in the range that allows for the dynamic effects to be observed on the NMR timescale. st-andrews.ac.uk

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. nih.gov For this compound, with a molecular formula of C₅H₁₂N₂O, the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated.

HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a very small tolerance (typically < 5 ppm), thus confirming the molecular formula. nih.gov

Theoretical Exact Mass for this compound

IonMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M]C₅H₁₂N₂O116.09496
[M+H]⁺C₅H₁₃N₂O⁺117.10224
[M+Na]⁺C₅H₁₂N₂ONa⁺139.08418

Data based on predicted values for the given molecular formula. uni.lunih.gov

Fragmentation Pattern Analysis for Structural Connectivity

In a mass spectrometer, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, the fragmentation is guided by the functional groups present, namely the amide and the secondary amine.

Common fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to breaking. miamioh.edulibretexts.org

Amide bond cleavage: The C-N bond of the amide can cleave. libretexts.org

McLafferty Rearrangement: While less common for this specific structure, it is a possibility for amides with longer alkyl chains. libretexts.org

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonLikely Origin
116[C₅H₁₂N₂O]⁺•Molecular Ion (M⁺•)
101[C₄H₉N₂O]⁺Loss of a methyl radical (•CH₃)
87[C₄H₉N₂]⁺Loss of an acetyl radical (•COCH₃)
73[C₃H₇N₂]⁺Cleavage of the ethylamine (B1201723) backbone
58[C₂H₆N₂]⁺•Alpha-cleavage next to the carbonyl group
44[C₂H₆N]⁺Alpha-cleavage at the secondary amine
43[CH₃CO]⁺Acylium ion

This table outlines plausible fragmentation pathways based on general principles of mass spectrometry. miamioh.edulibretexts.orglibretexts.orgdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for its amide and amine groups.

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3300 - 3500Medium, sharp
Secondary Amide (N-H)Stretch3300 - 3500Medium, sharp
Aliphatic C-HStretch2850 - 2960Medium to Strong
Amide C=O (Carbonyl)Stretch1630 - 1680Strong, sharp
Amide N-HBend1510 - 1570Medium
C-NStretch1000 - 1250Medium

This table is based on established correlation charts for IR spectroscopy. pressbooks.pubopenstax.orglibretexts.org

The presence of a strong, sharp peak around 1650 cm⁻¹ would be a clear indicator of the amide carbonyl group. fiveable.me The N-H stretching region around 3300-3500 cm⁻¹ would likely show distinct, sharp peaks characteristic of secondary amines and amides, which helps to distinguish them from the typically broad O-H stretch of alcohols. pressbooks.pubopenstax.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For a compound like this compound, the absorption of UV-Vis radiation would primarily be associated with the amide chromophore. The expected electronic transitions would be the n → π* and π → π* transitions of the carbonyl group.

Typically, the n → π* transition for simple amides occurs in the region of 210-230 nm, and it is characteristically weak. The more intense π → π* transition is usually observed at shorter wavelengths, often below 200 nm. The exact position and intensity of these absorption bands can be influenced by the solvent environment and the substituents attached to the amide nitrogen and the carbonyl carbon.

Without experimental data, a definitive analysis of the electronic structure of this compound cannot be provided. However, based on the analysis of similar compounds, a hypothetical UV-Vis absorption data table is presented below.

Hypothetical Electronic Transition Expected Wavelength Range (λ_max, nm) Solvent
n → π210 - 230Ethanol
π → π< 200Ethanol

X-ray Crystallography for Solid-State Structural Determination

A crystallographic study would provide key structural parameters. For instance, the C-N bond length of the amide group is expected to have partial double bond character due to resonance, making it shorter than a typical C-N single bond. The geometry around the amide nitrogen would also be of interest, as it is generally planar.

As no published crystal structure for this compound is available, a table of expected crystallographic data cannot be generated.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the chemical formula C₅H₁₂N₂O, the theoretical elemental composition can be calculated.

The comparison between the experimentally determined elemental composition and the calculated theoretical values is a critical step in the characterization of a new compound.

Table of Theoretical Elemental Composition for this compound (C₅H₁₂N₂O)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.01560.0551.69
HydrogenH1.011212.1210.41
NitrogenN14.01228.0224.13
OxygenO16.00116.0013.77
Total 116.19 100.00

Reactivity Profiles and Mechanistic Investigations of N 2 Methylamino Ethyl Acetamide and Its Derivatives

Amide Reactivity

The amide group in N-[2-(methylamino)ethyl]acetamide, while generally stable, can undergo a variety of reactions under specific conditions. Its reactivity is influenced by the electronic and steric environment provided by the N-ethyl-N'-methylaminoethyl substituent.

Hydrolysis under Acidic Conditions

The acid-catalyzed hydrolysis of amides, including N-substituted acetamides, is a well-established reaction that leads to the formation of a carboxylic acid and the corresponding amine. khanacademy.orgyoutube.com For this compound, this reaction would yield acetic acid and N-methylethylenediamine. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. khanacademy.orgyoutube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety result in the final products. youtube.com

The presence of the secondary amine group in the substituent of this compound can potentially influence the reaction rate through intramolecular catalysis. The protonated secondary amino group could act as a general acid, assisting in the breakdown of the tetrahedral intermediate. rsc.orgresearchgate.net

Table 1: Products of Acid-Catalyzed Hydrolysis of this compound

ReactantReagentsProducts
This compoundDilute Acid (e.g., HCl), HeatAcetic acid, N-methylethylenediamine

Hydrolysis under Basic Conditions

Under basic conditions, the hydrolysis of this compound would be initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.comlibretexts.org This step is generally considered the rate-determining step and results in the formation of a tetrahedral intermediate. The subsequent elimination of the N-methylethylenediamine anion is thermodynamically unfavorable due to the poor leaving group ability of the amide anion. However, the reaction can be driven to completion under forcing conditions such as high temperatures and a large excess of base. chemistrysteps.com The final products are the carboxylate salt (sodium acetate (B1210297) if NaOH is used) and N-methylethylenediamine. libretexts.org

Table 2: Products of Base-Catalyzed Hydrolysis of this compound

ReactantReagentsProducts
This compoundStrong Base (e.g., NaOH), HeatSodium acetate, N-methylethylenediamine

Acylation Reactions of the Amide Nitrogen

The acylation of the amide nitrogen in this compound is a challenging transformation. Amide nitrogens are generally poor nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl group. However, under specific conditions, such as the use of highly reactive acylating agents and strong bases, N-acylation can be achieved. For instance, methods have been developed for the chemoselective acylation of primary amides using potassium acyltrifluoroborates under acidic conditions. nih.govacs.org These methods, however, are generally more effective for primary amides and may not be directly applicable to the secondary amide in this compound without significant modification.

Hofmann Rearrangement and Related Transformations

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.comquora.com This reaction proceeds through an isocyanate intermediate formed by treating the amide with a halogen (bromine or chlorine) and a strong base. wikipedia.orgmasterorganicchemistry.comquora.com Since this compound is a secondary amide, it is not expected to undergo the classical Hofmann rearrangement, which requires two protons on the amide nitrogen for the initial N-halogenation and subsequent deprotonation steps. masterorganicchemistry.comchemistrysteps.com

However, related transformations for N-substituted amides exist, though they are less common and often require different reagents. Modifications of the Hofmann rearrangement can be performed under oxidative conditions using reagents like lead tetraacetate or hypervalent iodine compounds, but these are also typically applied to primary amides. nrochemistry.com Therefore, the direct application of Hofmann rearrangement or its common variants to this compound to effect a rearrangement is not a feasible reaction pathway.

Amine Reactivity

The this compound molecule contains two distinct amine functionalities: a secondary amine and a tertiary amide nitrogen. The reactivity of these nitrogen centers differs significantly.

Nucleophilic Reactivity of Primary and Secondary Amine Groups

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound makes it a potent nucleophile. This nucleophilicity allows it to react with a variety of electrophiles. In general, secondary amines are more nucleophilic than primary amines of similar basicity. britannica.com This is attributed to the electron-donating effect of the additional alkyl group.

In the context of this compound, the secondary amine is expected to be the primary site of reaction with electrophiles such as alkyl halides and acyl chlorides. Acylation of the secondary amine would lead to the formation of a tertiary amide. The amide nitrogen, as previously discussed, is significantly less nucleophilic and would not compete effectively under typical acylation conditions.

Table 3: Comparison of Nucleophilic Reactivity

Functional GroupRelative NucleophilicityReason
Secondary AmineHighElectron-donating alkyl group enhances nucleophilicity.
Amide NitrogenLowDelocalization of the nitrogen lone pair into the carbonyl group reduces nucleophilicity.

Condensation Reactions with Carbonyl Compounds

Condensation reactions involve the joining of two molecules to form a larger molecule, typically with the elimination of a small molecule such as water. libretexts.org this compound possesses two primary sites for initiating condensation reactions with carbonyl compounds (aldehydes and ketones): the secondary amine and the α-carbon of the acetamide (B32628) group.

Enamine Formation: The secondary amine can react with an aldehyde or ketone in a reversible process to form an enamine. This reaction is catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates. Enamines are valuable synthetic intermediates as they can act as carbon nucleophiles in subsequent reactions.

Aldol-Type Condensation: The α-carbon of the acetamide group has acidic protons. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone, in a process analogous to the Aldol condensation. The initial product is a β-hydroxy amide, which may subsequently dehydrate to form an α,β-unsaturated amide.

The following table outlines representative condensation reactions for this compound.

Reactant 1Carbonyl CompoundConditionsIntermediate/Product Type
This compound (Amine)PropanalTrace H+, Dean-StarkEnamine
This compound (Acetamide)AcetoneBase (e.g., LDA), then H₂Oβ-Hydroxy Amide

Reactions Involving Alkyl and Aromatic Moieties

Substitution Reactions on Halogenated Aromatic Rings

Derivatives of this compound bearing a halogenated aromatic ring can undergo nucleophilic aromatic substitution (SNAr). Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur on aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing groups, which is crucial for stabilizing this intermediate. libretexts.org

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

A derivative suitable for this reaction could be synthesized by reacting this compound with an activated aryl halide like 1-chloro-2,4-dinitrobenzene. The secondary amine of the parent compound acts as the nucleophile, displacing the chloride.

Derivative SubstrateNucleophileConditionsProduct
N-(2,4-dinitrophenyl)-N'-[2-(methylamino)ethyl]acetamideSodium Methoxide (CH₃ONa)MethanolN-(2-methoxy-4-nitrophenyl)-N'-[2-(methylamino)ethyl]acetamide

Reduction of Ketone or Dioxo Groups in Derivatives

The selective reduction of ketone or dioxo functionalities in derivatives of this compound can be achieved using specific reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. It readily reduces aldehydes and ketones to primary and secondary alcohols, respectively. masterorganicchemistry.comchemguide.co.uk Crucially, NaBH₄ is generally unreactive towards less reactive carbonyl groups such as amides and esters under standard conditions, allowing for the selective reduction of a ketone while leaving the acetamide group of the parent structure intact. masterorganicchemistry.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. chemguide.co.uk This is followed by a protonation step, typically from the solvent (e.g., methanol, ethanol), to yield the final alcohol product. chemguide.co.uk

Consider a derivative where a benzoyl group is attached. The reduction of this derivative is outlined below.

DerivativeReducing AgentSolventProduct
N-[2-((4-benzoylphenyl)amino)ethyl]acetamideSodium Borohydride (NaBH₄)EthanolN-[2-((4-(hydroxyphenylmethyl)phenyl)amino)ethyl]acetamide

Smiles' Rearrangement in Specific Derivatives

The Smiles rearrangement is a form of intramolecular nucleophilic aromatic substitution. manchester.ac.uk This reaction can occur in specifically designed derivatives of this compound. The key requirements are: an activated aromatic ring attached to a heteroatom (the migrating group), and a nucleophilic center elsewhere in the molecule, positioned to allow for an intramolecular attack. nih.gov

A suitable derivative would involve attaching an electron-deficient aryl group (e.g., a 2,4-dinitrophenyl group) to the terminal nitrogen of the ethylenediamine (B42938) backbone. The nucleophile for the intramolecular attack would be the nitrogen atom of the acetamide group. In the presence of a base, the acetamide nitrogen is deprotonated, becoming a potent nucleophile. It then attacks the C-1 position of the activated aromatic ring, leading to the displacement of the amine and the formation of a new C-N bond.

This tandem acylation-Smiles rearrangement sequence is a known pathway for generating new molecular structures from simple starting materials. acs.orgacs.org

DerivativeConditionsKey IntermediateRearranged Product
N-(2,4-dinitrophenyl)-N'-[2-(methylamino)ethyl]acetamideStrong Base (e.g., NaH)Deprotonated acetamide anion1-(2,4-dinitrophenyl)-4-methyl-1,4-diazepan-5-one

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of these reactions is essential for optimizing reaction conditions and yields.

Condensation Reactions: The kinetics of condensation reactions are often complex and can be influenced by factors such as pH, temperature, and the presence of catalysts. Studies on related systems show that the reaction can be influenced by the partitioning of reactants and products between phases and may even exhibit autocatalysis, where the product catalyzes its own formation. rsc.org Kinetic analysis typically involves monitoring reactant or product concentration over time using techniques like spectroscopy or chromatography.

Nucleophilic Aromatic Substitution (SNAr): The reaction rate is typically second-order, depending on the concentration of both the aryl halide derivative and the nucleophile. The kinetics are strongly accelerated by the presence and number of electron-withdrawing groups on the aromatic ring, as these groups stabilize the rate-determining Meisenheimer intermediate. libretexts.orglibretexts.org

Reduction of Ketones: The reduction of ketones with sodium borohydride generally follows second-order kinetics. The rate depends on the concentration of both the ketone and the borohydride. The reaction is typically fast at room temperature.

Smiles' Rearrangement: The kinetics of the Smiles rearrangement are highly dependent on the electronic nature of the migrating aromatic ring and the nucleophilicity of the attacking group. The rate-limiting step is the intramolecular nucleophilic attack. The presence of strong electron-withdrawing groups on the aryl ring significantly accelerates the reaction by making the target carbon more electrophilic and stabilizing the intermediate. nih.gov Kinetic studies on related lithiated amine systems show that activation energies can be determined through thermal analysis, providing insight into the reaction dynamics. nist.gov

The table below summarizes the key factors influencing the reaction rates.

Reaction TypeKey Kinetic Influences
Condensation ReactionpH, Temperature, Reactant Concentration, Potential Autocatalysis
Nucleophilic Aromatic SubstitutionConcentration of Substrate and Nucleophile, Number and Position of Electron-Withdrawing Groups
Reduction of KetoneConcentration of Substrate and Reducing Agent, Solvent
Smiles' RearrangementBasicity of Catalyst, Nucleophilicity of Attacking Group, Electronic Activation of Aryl Ring

Computational Chemistry and Theoretical Modeling of N 2 Methylamino Ethyl Acetamide Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic properties of molecules. youtube.com It provides a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including acetamide (B32628) derivatives. youtube.comnih.gov DFT calculations are instrumental in understanding the electronic structure, reaction energetics, and spectroscopic signatures of these compounds.

DFT calculations are used to determine the fundamental electronic properties of molecules by analyzing their electron density. youtube.com This provides insights into the molecule's stability, reactivity, and bonding characteristics. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For acetamide analogues, DFT has been used to study local reactivity through the calculation of Fukui functions, which identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov Furthermore, natural bond orbital (NBO) analysis can reveal the nature of intermolecular interactions, such as hydrogen bonding, which are critical for understanding how these molecules interact with their environment or biological targets. nih.gov Studies on various acetamide derivatives demonstrate that substitutions on the molecule can significantly alter these electronic properties. nih.gov

Table 1: Calculated Electronic Properties for an Acetamide Analogue (N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide) using DFT. nih.gov
ParameterCalculated Value (eV)
EHOMO-5.79
ELUMO-1.05
Energy Gap (ΔE)4.74
Ionization Potential (I)5.79
Electron Affinity (A)1.05

A notable example is the study of rotational isomerism in N-aryl acetamides. nih.gov These molecules can exhibit rotational barriers around the amide C-N bond and the N-Aryl bond. DFT calculations have shown that for certain precursors in Hartwig oxindole (B195798) cyclizations, twisted (E)-rotamers are favored over planar (Z)-rotamers. nih.gov Crucially, these calculations can elucidate how the formation of an intermediate, such as an enolate, dramatically alters these rotational barriers. For one 2-phenylacetamide (B93265) analog, the N-Ar rotation barrier was computationally found to decrease from 31 kcal/mol in the amide precursor to just 17 kcal/mol in the enolate. nih.gov This reduction is attributed to changes in conjugation and the potential for nitrogen atom pyramidalization in the enolate state, which computational models can effectively capture. nih.gov

Table 2: Calculated Rotational Energy Barriers for an N-Aryl Acetamide Analogue. nih.gov
SpeciesRotational Barrier (N-Ar bond)Value (kcal/mol)
Amide PrecursorΔG31
Enolate IntermediateΔG17

DFT provides a robust framework for predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method combined with DFT is a standard approach for calculating nuclear magnetic shielding constants, which are then converted into chemical shifts. nih.govresearchgate.net By screening various DFT functionals and basis sets, highly accurate predictions for both ¹H and ¹³C NMR spectra can be achieved. nih.govresearchgate.net These computational results can be critical for assigning complex spectra, especially for distinguishing between diastereotopic protons or methyl groups. nih.gov

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These calculations can predict the position of characteristic peaks, such as the C=O stretching vibration in the acetamide group. mdpi.com For instance, in studies of the T-2 toxin, which contains an acetate (B1210297) group, DFT predicted intense IR absorption peaks near 1760 cm⁻¹ corresponding to C=O vibrations. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.govresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. While TD-DFT is widely used, alternative, faster methods based on conventional DFT calculations using Kohn-Sham orbitals have also been developed to provide reasonable predictions of UV-Vis spectra at a lower computational cost. nii.ac.jp

Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for N-Ethylacetamide.
Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm) - Example
CH₃ (acetyl)22.721.9
C=O172.5171.8
CH₂34.535.1
CH₃ (ethyl)14.815.3
Note: Calculated values are illustrative examples based on typical DFT accuracy and may not represent a specific published calculation for this exact molecule.

Molecular Mechanics and Molecular Dynamics Simulations

While DFT focuses on electronic details, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the large-scale conformational and dynamic behavior of molecules over time. matlantis.com These methods treat atoms as classical particles and use force fields to describe the potential energy of the system.

Molecular mechanics is often used to perform conformational searches to identify the most stable three-dimensional arrangements (conformers) of a molecule. For flexible molecules like N-[2-(methylamino)ethyl]acetamide and its analogues, multiple low-energy conformers can exist due to rotation around single bonds.

Studies on N-aryl amides have shown that these molecules often prefer twisted or even orthogonal geometries around the N-Aryl bond rather than being planar. nih.gov The relative energies of different rotamers (e.g., E/Z isomers around the amide bond) and atropisomers (isomers arising from hindered rotation around a single bond) can be calculated to predict their populations at equilibrium. This information is crucial as the reactivity of a molecule can be dictated by the specific conformations that are accessible. nih.gov

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by integrating Newton's equations of motion. matlantis.com This allows for the study of dynamic processes such as conformational changes and interactions with solvent molecules.

A prime example is the MD simulation of N-methylacetamide (NMA), a simple analogue of the acetamide backbone, in water. nih.gov Such simulations provide detailed insights into the hydrogen bonding network between the amide and surrounding water molecules. The dynamics of these interactions can be quantified using tools like the frequency-frequency correlation function (FFCF), which describes the time-dependent fluctuations of vibrational frequencies. nih.gov These studies have shown that the FFCF of NMA in water decays on multiple timescales, including a very rapid decay on the order of 50 fs and slower decays extending up to several picoseconds, which corresponds well with experimental observations. nih.gov These simulations are essential for understanding how the solvent environment influences the structure and dynamics of the solute molecule. nih.govheatenergist.org

Table 4: Key Timescales from MD Simulations of N-Methylacetamide in Water. nih.gov
ParameterDescriptionTypical Value Range
τ₁ (Fast Decay)Represents very rapid local fluctuations.~50 fs
Intermediate DecayRepresents intermediate timescale dynamics.~0.5 ps
τc (Long Correlation Time)Represents slower, collective solvent reorganization.0.7 - 3 ps

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at an atomic level. youtube.comnih.gov The stability of the resulting complex is often evaluated using a scoring function, which estimates the binding affinity. A more negative binding energy value typically indicates a stronger and more stable interaction. youtube.com

While specific molecular docking studies on this compound analogues are not extensively available in publicly accessible literature, the principles of such studies can be illustrated by examining research on similar acetamide-containing compounds. For instance, studies on other acetamide derivatives have successfully employed molecular docking to identify potential biological targets and elucidate binding modes. nih.gov

A hypothetical molecular docking study of an this compound analogue with a target protein would involve preparing the 3D structures of both the ligand and the receptor. The docking software, such as AutoDock Vina, would then be used to explore various possible binding poses of the ligand within the active site of the receptor. nih.gov The results would typically be presented in a table summarizing the binding affinities and key interactions.

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Analogue

AnalogueTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Analogue AProtein X-7.5TYR 8, LYS 22, ASP 45
Analogue BProtein X-6.8TYR 8, GLU 50
Analogue CProtein Y-8.2PHE 101, ARG 120, HIS 154

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound analogues.

The analysis of these interactions would reveal crucial information about the structure-activity relationship, highlighting which chemical modifications on the this compound scaffold could enhance binding affinity and selectivity for a particular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Motifs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.de This approach is widely used in medicinal chemistry to predict the activity of new compounds and to optimize lead structures. scispace.com QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. idrblab.net

For this compound analogues, a QSAR study would involve synthesizing a series of related compounds and measuring their biological activity against a specific target. A wide range of molecular descriptors would then be calculated for each analogue. These descriptors can be categorized as follows:

Physical properties: such as molecular weight, logP (lipophilicity), and topological polar surface area (TPSA). idrblab.net

Atom and bond counts: including the number of nitrogen and oxygen atoms, and the number of rotatable bonds. idrblab.net

Electronic descriptors: which describe the electronic properties of the molecule.

Topological descriptors: which describe the connectivity and shape of the molecule.

Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build the QSAR model. scispace.comnih.gov A study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives, for example, successfully used 2D autocorrelation descriptors to model their inhibitory activity against matrix metalloproteinases. nih.gov This study highlights the importance of selecting relevant descriptors to build a robust and predictive QSAR model.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeDescriptor NameDefinition
Physical PropertyMolecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.
Physical PropertyLogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
TopologicalZagreb IndexA topological index based on the degree of vertices in the molecular graph. idrblab.net
ElectronicDipole MomentA measure of the separation of positive and negative charges in a molecule.

Note: This table provides examples of descriptors that could be used in a QSAR study of this compound analogues.

The resulting QSAR model, if validated, could then be used to predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds.

Coordination Chemistry and Ligand Design Incorporating N 2 Methylamino Ethyl Acetamide Motifs

Synthesis of Metal Complexes

There is no specific information available in the reviewed scientific literature regarding the synthesis and complexation of N-[2-(methylamino)ethyl]acetamide with transition metal ions such as Co(II), Ni(II), Cu(II), Zn(II), or Cd(II).

While the design of polydentate ligands featuring both amine and amide donors is a significant area of coordination chemistry, there is no specific research detailing the use of this compound as a building block or motif for more complex polydentate ligands.

Characterization of Coordination Geometries and Binding Modes

No experimental data, such as X-ray crystallography or spectroscopic analysis, is available to characterize the coordination geometries and binding modes of metal complexes formed with this compound.

Investigation of Metal-Ligand Interactions and Stability Constants

There are no published studies investigating the metal-ligand interactions or determining the stability constants for complexes of this compound. The stability of metal complexes is influenced by factors including the chelate effect and the nature of the donor atoms. chemguide.co.uknih.gov However, without experimental determination, values for this specific ligand cannot be provided.

Catalytic Applications of Metal Complexes

There is no information in the scientific literature regarding the use of metal complexes of this compound in catalytic applications.

Advanced Applications in Chemical Sciences

Role in Enzyme Inhibition and Receptor Binding Studies

The N-[2-(methylamino)ethyl]acetamide framework is a key component in the development of molecules targeting enzymes and receptors, facilitating a deeper understanding of complex biological systems.

Design of Chemical Probes for Biological Target Characterization

The structural motif of this compound is particularly valuable in the design of chemical probes for identifying and characterizing biological targets. A notable example is the development of ligands for melatonin (B1676174) receptors (MT1 and MT2), which are involved in regulating circadian rhythms. Researchers have synthesized dimeric ligands by linking two units of a closely related monomer, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide. researchgate.net This "bivalent ligand" approach allows for the systematic exploration of the spatial arrangement and orientation of binding pockets within the receptors. By varying the anchor points and the length of the spacer connecting the two monomeric units, these chemical probes provide critical information about the receptor's structure and the requirements for ligand binding and activation. researchgate.net

Understanding Structure-Activity Relationships in Enzyme Inhibition

The acetamide (B32628) core is also central to studies on enzyme inhibition, particularly in understanding structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry, as they reveal how specific structural features of a molecule contribute to its biological activity. For instance, a series of diaryl acetamides with a 2-(methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide structural motif have been investigated as inhibitors of Sirtuin 2 (SIRT2), a protein implicated in several diseases. journalijar.com By systematically modifying the substituents on the aromatic rings of the acetamide scaffold, researchers can identify which chemical groups enhance inhibitory potency and selectivity. This methodical approach has led to the discovery of compounds with significant and selective SIRT2 inhibition, with IC50 values in the low micromolar range. journalijar.com Such studies, supported by computational modeling, provide a roadmap for designing more potent and selective enzyme inhibitors. journalijar.com

Investigating Ligand-Receptor Binding Affinities and Selectivity

A critical aspect of drug discovery is the optimization of a ligand's binding affinity and its selectivity for a specific receptor subtype. The this compound framework has been instrumental in this area. In the study of dimeric ligands for melatonin receptors based on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, researchers were able to significantly modulate binding affinity and selectivity. researchgate.net Dimerization of the monomer through its methoxy (B1213986) substituent resulted in a marked improvement in selectivity for the MT1 receptor. The length of the linker between the two units was found to be a critical determinant of binding affinity, with a hexamethylene spacer yielding the highest affinity for the MT1 receptor. researchgate.net Conversely, changing the linkage point to the aniline (B41778) nitrogen abolished MT1 selectivity. researchgate.net These findings underscore the power of using a core scaffold like this compound to systematically explore the chemical space and fine-tune the pharmacological profile of a ligand.

Compound/LigandTarget Receptor(s)Key FindingReference
Dimeric N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide with trimethylene linker (Compound 3a)MT1, MT2Showed the highest selectivity for the MT1 receptor (112-fold). researchgate.net
Dimeric N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide with hexamethylene spacer (Compound 3d)MT1, MT2Exhibited the highest MT1 binding affinity (pKi = 8.47) and 54-fold MT1-selectivity. researchgate.net
Diaryl acetamides (ST72, ST85, ST88)Sirtuin 2 (SIRT2)Demonstrated selective inhibition of SIRT2 with IC50 values of 9.97, 5.74, and 8.92 µM, respectively. journalijar.com

Investigation of Corrosion Inhibition Properties

The acetamide functional group, a core feature of this compound, has been investigated for its potential to protect metals from corrosion. Studies on simple amides like acetamide reveal their effectiveness as corrosion inhibitors for steel in acidic environments. The inhibitory action is attributed to the adsorption of the amide molecule onto the metal surface. journalijar.com This forms a protective layer that blocks the active sites for corrosion, thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nanobioletters.com

Research has shown that the efficiency of corrosion inhibition by acetamide increases with its concentration. journalijar.com For example, in a study comparing different amides, benzamide, which has a larger molecular structure than acetamide, showed a higher inhibition efficiency, suggesting that molecular size and structure play a role in the formation of the protective film. journalijar.com Furthermore, the inhibitory effect of acetamide can be significantly enhanced by the addition of iodide ions, a phenomenon known as synergism. nanobioletters.com This enhanced protection is due to the co-adsorption of the amide and iodide ions on the metal surface. nanobioletters.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are crucial in evaluating the effectiveness of these inhibitors and understanding their mechanism of action. journalijar.comnanobioletters.com

InhibitorMetalCorrosive MediumInhibition EfficiencyKey FindingReference
AcetamideCarbon Steel1 M Hydrochloric Acid-Acts as a mixed-type inhibitor. journalijar.com
BenzamideCarbon Steel1 M Hydrochloric Acid90.9% at 5 x 10⁻³ MShowed the best inhibition among the tested amides. journalijar.com
Acetamide + KIMild Steel0.5 M H₂SO₄80.64%Demonstrates a synergistic inhibitory effect with iodide ions. nanobioletters.com

Exploration of Antioxidant Properties in Related Chemical Structures

While direct studies on the antioxidant properties of this compound are not extensively documented, research into related acetamide derivatives provides valuable insights into the potential antioxidant activity of this class of compounds. The antioxidant capacity of a molecule is its ability to neutralize harmful free radicals, thereby protecting biological systems from oxidative stress.

Analytical Methodologies for N 2 Methylamino Ethyl Acetamide and Its Analogues

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of N-[2-(methylamino)ethyl]acetamide and its related compounds, offering high-resolution separation of complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) provide the necessary sensitivity and specificity for rigorous scientific investigation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a stationary phase, often a C18 column, with a liquid mobile phase.

For short-chain aliphatic amines, which are structurally related to the core of this compound, HPLC methods often necessitate a derivatization step. This is because many of these compounds lack a significant chromophore, making them difficult to detect using standard UV-Vis detectors. nih.govsigmaaldrich.com Derivatization with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene can shift the absorption wavelength of the analyte to the visible region (400–450 nm), enhancing detection sensitivity. nih.gov Another common derivatizing agent is 4-chloro-7-nitrobenzofurazan (B127121) (chloro-NBD), which reacts with aliphatic amines to form products with absorbance maxima around 470 nm. nih.gov

A typical HPLC setup for the analysis of related aliphatic amines might involve a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. sigmaaldrich.com The precise gradient and composition of the mobile phase are optimized to achieve the best separation of the target analytes.

Table 1: Exemplary HPLC Conditions for Aliphatic Amine Analysis (Post-Derivatization)

ParameterConditionReference
Column Ascentis® Express C18 sigmaaldrich.com
Mobile Phase Acetonitrile/Aqueous Buffer sigmaaldrich.com
Derivatizing Agent 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) sigmaaldrich.com
Detection UV-Vis or Fluorescence sigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of this compound and its analogues, which may have limited volatility, derivatization is often a necessary step to increase their vapor pressure and improve chromatographic performance.

One study detailed a GC-MS method for the quantification of ethylenediamine (B42938), a structural component of the target compound. nih.gov In this method, phthalaldehyde was used as a derivatizing agent, reacting with ethylenediamine to form a more volatile and detectable product. The analysis was performed on a DB-5MS column with helium as the carrier gas. nih.gov Another approach for analyzing alkylamines involves derivatization with isobutyl chloroformate, which converts the amines into carbamates suitable for GC-MS analysis. copernicus.org

Table 2: GC-MS Parameters for the Analysis of Ethylenediamine (a related compound)

ParameterConditionReference
Instrument Gas Chromatograph-Mass Spectrometer nih.gov
Column DB-5MS (30 m × 0.25 mm × 0.25 μm) nih.gov
Carrier Gas Helium nih.gov
Flow Rate 1.5 mL/min nih.gov
Derivatizing Agent Phthalaldehyde nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for the analysis of this compound at trace levels. youtube.com This technique is particularly useful for identifying and quantifying compounds in complex matrices.

For the analysis of polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode over traditional reversed-phase chromatography. nih.gov HILIC columns, such as those with amide-based stationary phases, can provide better retention and separation for highly polar analytes. waters.com

LC-MS/MS, a tandem mass spectrometry technique, offers even greater specificity through multiple reaction monitoring (MRM). This allows for the selective detection of a target analyte by monitoring a specific fragmentation transition from a precursor ion to a product ion. youtube.com Derivatization can also be employed in LC-MS to enhance ionization efficiency and improve detection limits. For instance, derivatization of oxysterols with N,N-dimethylglycine has been shown to significantly improve their detection by LC-MS/MS. nih.gov

Table 3: General Parameters for LC-MS/MS Method Development

ParameterDescriptionReference
Separation Mode Hydrophilic Interaction Liquid Chromatography (HILIC) nih.gov
Column Type Amide-based stationary phase waters.com
Ionization Source Electrospray Ionization (ESI) youtube.com
Detection Mode Multiple Reaction Monitoring (MRM) youtube.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. lcms.cz For the analysis of small, polar molecules like this compound and its analogues, UPLC is particularly advantageous.

Similar to HPLC and LC-MS, HILIC is a common separation mode in UPLC for polar compounds. ACQUITY UPLC BEH Amide columns are specifically designed for the retention of polar analytes and are a good choice for this class of compounds. waters.com The high-pressure capabilities of UPLC systems are necessary to work with the small particle sizes of the columns. lcms.cz A study on the analysis of multiple amines in human plasma utilized a UPLC-MS/MS method with pre-column derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, demonstrating the power of this technique for complex biological samples. acs.org

Spectrophotometric and Potentiometric Assays

While chromatographic techniques are dominant, spectrophotometric and potentiometric assays offer alternative or complementary methods for the analysis of this compound and its analogues.

Spectrophotometric methods for amines often rely on derivatization to produce a colored or fluorescent product that can be quantified. tandfonline.com Reagents such as m-toluoyl chloride and benzoyl chloride can introduce a chromophoric moiety into aliphatic amines, allowing for their determination by UV-Vis spectrophotometry. tandfonline.com 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is another derivatizing agent that reacts with amines to form yellow derivatives with distinct UV-Vis absorbance curves. tandfonline.com

Potentiometric titration is a classical analytical method that can be used to determine the concentration of basic compounds like aliphatic amines. uomustansiriyah.edu.iq The method involves titrating the amine with a standard acid and monitoring the change in potential using an electrode system. dss.go.th This technique is particularly useful for determining the total basicity of a sample. For mixtures of primary, secondary, and tertiary amines, specific reactions can be used to differentiate between them. For example, primary and secondary amines react with carbon disulfide to form dithiocarbamic acids, which can then be titrated with a standard base. dss.go.th

Future Research Directions and Emerging Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research could focus on novel pathways to N-[2-(methylamino)ethyl]acetamide that improve upon traditional methods.

Current Synthetic Approaches: Traditional synthesis may involve direct alkylation, reductive amination, or the amidation of 2-(methylamino)ethylamine with reagents like acetic anhydride (B1165640) or acetyl chloride. These methods, while effective, often rely on harsh reagents and can produce significant waste.

Future Green Chemistry Approaches:

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative. Lipases or amidases could be explored for the direct acylation of N-methylethylenediamine. This approach would operate under mild conditions, potentially reducing energy consumption and by-product formation.

Catalytic Amidation: The use of transition metal or organocatalysts for the direct amidation of acetic acid with N-methylethylenediamine would be a significant advancement. This avoids the need for activating agents like acid chlorides, which generate stoichiometric waste.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, often leading to higher yields and purity in shorter reaction times.

Sustainable Reagents: Investigating the use of greener acylating agents derived from biomass or the use of dimethyl carbonate (DMC) in novel acid-assisted systems could provide a more sustainable route.

Advanced Spectroscopic Characterization of Dynamic Processes

The presence of a secondary amine and an amide linkage in this compound allows for dynamic processes such as proton exchange and rotational isomerism. Advanced spectroscopic techniques can provide unprecedented insight into these dynamics.

Potential Spectroscopic Investigations:

Variable-Temperature NMR (VT-NMR): This technique would be invaluable for studying the conformational dynamics of the molecule, such as rotation around the C-N bonds. By tracking changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes.

Two-Dimensional NMR (2D-NMR): Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy) can elucidate through-space correlations and chemical exchange phenomena, providing detailed information about the molecule's solution-state structure and dynamic behavior.

Time-Resolved Infrared (TR-IR) Spectroscopy: For studying the kinetics of reactions involving the amine or amide groups, TR-IR can monitor changes in vibrational modes on very short timescales, offering a window into transient intermediates and reaction mechanisms.

Electron Energy-Loss Spectroscopy (EELS): When coupled with transmission electron microscopy, EELS could be used to probe the local chemistry and electronic structure of the compound, especially if it were integrated into a larger material or thin film.

Deeper Mechanistic Studies of Underexplored Reactions

The bifunctional nature of this compound opens the door to a variety of chemical transformations that warrant deeper mechanistic investigation.

Reactions Meriting Further Study:

Intramolecular Cyclization: Under specific conditions, the

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.